2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
CAS No.: 78512-39-7
VCID: VC21541418
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid, commonly referred to as Boc-L-2-Thienylalanine, is a protected amino acid derivative. It is a crucial intermediate in peptide synthesis due to its tert-butoxycarbonyl (Boc) protecting group, which shields the amino group during chemical reactions. This compound is particularly useful in the synthesis of peptides that contain the amino acid 3-(thiophen-2-yl)alanine, which is of interest in various biochemical and pharmaceutical applications. Synonyms
SynthesisThe synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid typically involves the protection of the amino group of 3-(thiophen-2-yl)alanine with a Boc group. This process is crucial for preventing unwanted reactions during peptide synthesis. Applications
|
---|---|
CAS No. | 78512-39-7 |
Product Name | 2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid |
Molecular Formula | C12H17NO4S |
Molecular Weight | 271.33 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |
Standard InChI | InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) |
Standard InChIKey | OJLISTAWQHSIHL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O |
Synonyms | 78512-39-7;2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoicacid;2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(THIOPHEN-2-YL)PROPANOICACID;SCHEMBL844317;BOC-BETA--DL-ALA-OH;AC1NN131;CTK8J3632;MolPort-020-349-442;OJLISTAWQHSIHL-UHFFFAOYSA-N;2292AC;N-Boc-beta-(2-thienyl)-DL-alanine;AKOS009157548;PS-3745;TRA0068052;BOC-BETA-(2-THIENYL)-DL-ALA-OH;AK116352;AM032893;HE023980;KB-220005;3-(Thien-2-yl)-L-alanine,N-BOCprotected;I09-0386;3B3-068510;2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoicacid;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoicacid |
PubChem Compound | 5035100 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume